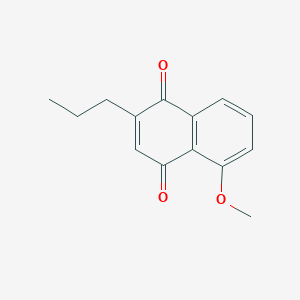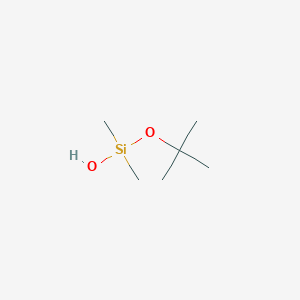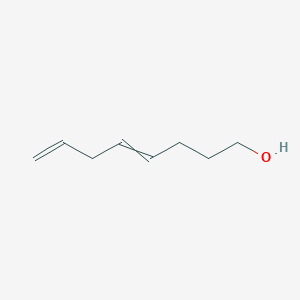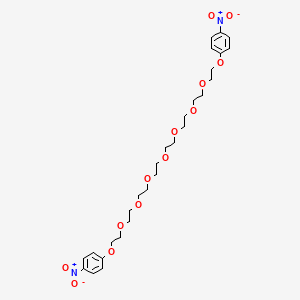
Oxirane, 2-ethenyl-2-methyl-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethenyl-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-buten-1-ol with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2-ethenyl-2-methyl-, (2S)- may involve the use of more scalable and cost-effective methods. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve efficient and selective synthesis. These methods often involve continuous flow reactors to optimize reaction conditions and improve overall productivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-ethenyl-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents to avoid side reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring. These reactions may require the presence of a catalyst or a base to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-ethenyl-2-methyl-, (2S)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed epoxidation reactions and their mechanisms.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Oxirane, 2-ethenyl-2-methyl-, (2S)- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2-ethyl-2-methyl-: Similar in structure but with an ethyl group instead of an ethenyl group.
Oxirane, 2-ethynyl-2-methyl-: Contains an ethynyl group, leading to different reactivity and applications.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: Substituted with a methoxyphenoxy group, affecting its chemical properties and uses.
Uniqueness
Oxirane, 2-ethenyl-2-methyl-, (2S)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This compound’s specific structure allows for targeted modifications and the development of specialized materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
86832-97-5 |
|---|---|
Molekularformel |
C5H8O |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
(2S)-2-ethenyl-2-methyloxirane |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3/t5-/m0/s1 |
InChI-Schlüssel |
FVCDMHWSPLRYAB-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@]1(CO1)C=C |
Kanonische SMILES |
CC1(CO1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)





![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)

